molecular formula C16H15ClN2O3S B345056 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole CAS No. 898647-63-7

1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole

Cat. No.: B345056
CAS No.: 898647-63-7
M. Wt: 350.8g/mol
InChI Key: VLPIILREXOZNOS-UHFFFAOYSA-N
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Description

1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole is a complex organic compound with a unique structure that includes a benzimidazole core substituted with a sulfonyl group and various other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole ring. The sulfonyl group can be introduced through a sulfonation reaction using reagents such as chlorosulfonic acid or sulfur trioxide. The final product is obtained by introducing the chloro, methoxy, and methyl substituents through various substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern and the presence of both sulfonyl and benzimidazole groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

The compound 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole (CAS Number: 873580-32-6) is a sulfonamide derivative with potential biological activity. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant data tables and research findings.

Chemical Structure

The molecular formula of the compound is C17H17ClN2O3SC_{17}H_{17}ClN_{2}O_{3}S with a molecular weight of 364.8 g/mol. The structure includes a benzimidazole ring, which is known for its pharmacological properties.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to This compound have effective antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
Target CompoundS. aureus8 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cell lines. Studies suggest that it may induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle progression.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study examining the effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines, This compound demonstrated significant cytotoxicity with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis via caspase activation
A54920Cell cycle arrest

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Preliminary results indicate that it may inhibit certain enzymes involved in cancer metabolism, such as carbonic anhydrase and matrix metalloproteinases (MMPs).

Table 3: Enzyme Inhibition Activity

EnzymeInhibition (%) at 50 µM
Carbonic Anhydrase75
MMP-265

Properties

IUPAC Name

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-10-8-15(22-3)16(9-12(10)17)23(20,21)19-11(2)18-13-6-4-5-7-14(13)19/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPIILREXOZNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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